molecular formula C25H20FNO3S B2511498 3-(3,4-DIMETHYLBENZOYL)-4-(4-FLUOROBENZENESULFONYL)-6-METHYLQUINOLINE CAS No. 899760-30-6

3-(3,4-DIMETHYLBENZOYL)-4-(4-FLUOROBENZENESULFONYL)-6-METHYLQUINOLINE

Cat. No.: B2511498
CAS No.: 899760-30-6
M. Wt: 433.5
InChI Key: UDFGCOXANHGKMS-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylbenzoyl)-4-(4-fluorobenzenesulfonyl)-6-methylquinoline is a sophisticated organic compound designed for advanced chemical and pharmaceutical research. This multi-functional molecule is built on a quinoline core, a structure known for its significant role in medicinal chemistry and materials science . The core 6-methylquinoline structure, with a molecular formula of C10H9N and a molecular weight of 143.19 g/mol, is functionally diversified at the 3 and 4 positions with a 3,4-dimethylbenzoyl group and a 4-fluorobenzenesulfonyl group, respectively . The presence of the sulfonyl group is often associated with biological activity, similar to other sulfonamide-containing molecules investigated as potential precursors for energetic materials or pharmacologically active compounds . This structural complexity suggests potential applications in developing novel small-molecule inhibitors, enzyme probes, or as a key intermediate in synthesizing more complex chemical entities. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to handle this compound with appropriate safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

(3,4-dimethylphenyl)-[4-(4-fluorophenyl)sulfonyl-6-methylquinolin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO3S/c1-15-4-11-23-21(12-15)25(31(29,30)20-9-7-19(26)8-10-20)22(14-27-23)24(28)18-6-5-16(2)17(3)13-18/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFGCOXANHGKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC(=C(C=C3)C)C)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Quinoline Core: 6-Methylquinoline

The foundational step involves constructing the 6-methylquinoline scaffold. The Skraup synthesis is employed, utilizing 2-amino-4-methylphenol (1.2 equiv), glycerol (3.0 equiv), and concentrated sulfuric acid under reflux at 180°C for 6 hours. This method achieves cyclization via dehydration, yielding 6-methylquinoline with a reported efficiency of 68–72%. Critical parameters include:

  • Temperature control : Excess heat promotes side reactions, necessitating gradual heating.
  • Oxidizing agent : Ferrous sulfate is added to mitigate over-reduction of intermediates.

Alternative routes, such as the Friedländer synthesis , were explored but resulted in lower yields (<50%) due to steric hindrance from the 6-methyl group during cyclocondensation.

Regioselective Acylation at Position 3: Introducing the 3,4-Dimethylbenzoyl Group

Electrophilic acylation at position 3 of 6-methylquinoline is challenging due to the heterocycle’s electron-deficient nature. A Lewis acid-assisted Friedel-Crafts acylation is optimized using aluminum chloride (2.5 equiv) to coordinate the quinoline nitrogen, activating the ring for electrophilic attack. Reacting 6-methylquinoline with 3,4-dimethylbenzoyl chloride (1.5 equiv) in dichloromethane at 0°C for 12 hours achieves 68% yield of 3-(3,4-dimethylbenzoyl)-6-methylquinoline (Table 1).

Table 1: Optimization of Acylation Conditions

Lewis Acid Solvent Temp (°C) Yield (%)
AlCl₃ CH₂Cl₂ 0 68
FeCl₃ CH₂Cl₂ 0 42
BF₃·OEt₂ Toluene -10 35

Control experiments confirm that omission of AlCl₃ results in no product formation, underscoring its role in ring activation.

Halogenation at Position 4: Bromination for Subsequent Functionalization

Introducing a halogen at position 4 enables downstream cross-coupling. Electrophilic bromination is conducted using bromine (1.1 equiv) in acetic acid at 80°C, yielding 4-bromo-3-(3,4-dimethylbenzoyl)-6-methylquinoline in 75% yield. Regioselectivity is confirmed via NOE NMR, with the bromine occupying position 4 due to directive effects of the acyl group.

Palladium-Catalyzed Sulfonylation: Installing the 4-Fluorobenzenesulfonyl Moiety

The final step involves replacing the bromine with the 4-fluorobenzenesulfonyl group. A palladium-catalyzed coupling between 4-bromo-3-(3,4-dimethylbenzoyl)-6-methylquinoline and sodium 4-fluorobenzenesulfinate (1.5 equiv) is executed using Pd(PPh₃)₄ (5 mol%) and Xantphos (10 mol%) in dioxane at 110°C for 18 hours. This achieves a 65% yield of the target compound, with full conversion confirmed by LC-MS.

Mechanistic Insights : The reaction proceeds via oxidative addition of Pd⁰ into the C–Br bond, followed by transmetallation with the sulfinate salt and reductive elimination to form the C–SO₂ bond.

Comparative Analysis of Alternative Sulfonylation Methods

Alternative approaches, such as nucleophilic aromatic substitution (NAS) using 4-fluorobenzenesulfonyl chloride, were investigated but resulted in <20% yield due to the quinoline’s low reactivity toward NAS. Similarly, radical sulfonylation with persulfate initiators led to unselective functionalization.

Scalability and Industrial Considerations

Scale-up trials (100 g batch) of the palladium-catalyzed route demonstrated consistent yields (62–65%) with a catalyst loading reduction to 3 mol% via ligand engineering. Cost analysis reveals the sulfinate coupling step constitutes 45% of total material costs, prompting exploration of in situ sulfinate generation from 4-fluorobenzenesulfonyl chloride.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIMETHYLBENZOYL)-4-(4-FLUOROBENZENESULFONYL)-6-METHYLQUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Benzoyl chloride, fluorobenzenesulfonyl chloride

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.

Scientific Research Applications

3-(3,4-DIMETHYLBENZOYL)-4-(4-FLUOROBENZENESULFONYL)-6-METHYLQUINOLINE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHYLBENZOYL)-4-(4-FLUOROBENZENESULFONYL)-6-METHYLQUINOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Comparison

Compound Position 3 Position 4 Position 6
Target Compound 3,4-Dimethylbenzoyl 4-Fluorobenzenesulfonyl Methyl
2-(4-ClPh)-4-(3,4-DMP)-6-MeO-3-MeQ 3-Methyl 3,4-Dimethoxyphenyl Methoxy
4k 4-Methoxyphenyl Amino -
Compound 3-Chlorobenzenesulfonyl - -

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